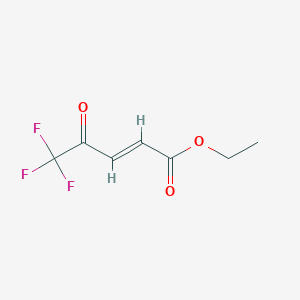

Ethyl (E)-5,5,5-trifluoro-4-oxopent-2-enoate

説明

BenchChem offers high-quality Ethyl (E)-5,5,5-trifluoro-4-oxopent-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (E)-5,5,5-trifluoro-4-oxopent-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl (E)-5,5,5-trifluoro-4-oxopent-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O3/c1-2-13-6(12)4-3-5(11)7(8,9)10/h3-4H,2H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOLHQZKHUWIAM-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Structure and Reactivity of Ethyl 5,5,5-trifluoro-4-oxopent-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trifluoromethylated Synthons in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group (–CF₃), in particular, imparts a unique combination of properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can profoundly influence the biological activity and physical properties of a molecule. Ethyl 5,5,5-trifluoro-4-oxopent-2-enoate stands out as a highly versatile and reactive building block, or synthon, that provides a direct and efficient route to a wide array of complex trifluoromethylated compounds. Its unique arrangement of functional groups—an α,β-unsaturated ester, a ketone, and a trifluoromethyl group—creates a molecule with a rich and nuanced reactivity profile, making it a valuable tool for synthetic chemists. This guide provides an in-depth exploration of the structure, reactivity, and synthetic applications of this important fluorinated synthon.

I. Structural Elucidation and Physicochemical Properties

Ethyl 5,5,5-trifluoro-4-oxopent-2-enoate, with the chemical formula C₇H₇F₃O₃, possesses a molecular weight of 196.13 g/mol .[1] Its structure is characterized by a five-carbon chain containing an ethyl ester at one terminus, a ketone at the 4-position, a carbon-carbon double bond between the 2- and 3-positions, and a trifluoromethyl group at the 5-position. The IUPAC name for this compound is ethyl (2E)-5,5,5-trifluoro-4-oxopent-2-enoate, indicating the trans configuration of the double bond.[1]

A. Key Structural Features

The molecule's reactivity is dictated by the interplay of its functional groups:

-

α,β-Unsaturated System: The conjugated system of the double bond and the ester carbonyl group makes the β-carbon (C3) electrophilic and susceptible to nucleophilic attack.

-

Ketone Carbonyl Group: The ketone at C4 is another electrophilic center.

-

Trifluoromethyl Group: The strongly electron-withdrawing nature of the CF₃ group significantly influences the reactivity of the adjacent ketone and the entire conjugated system. It enhances the electrophilicity of the C4 ketone and the β-carbon of the enoate.

B. Spectroscopic Characterization

The structure of ethyl 5,5,5-trifluoro-4-oxopent-2-enoate can be unequivocally confirmed through a combination of spectroscopic techniques.

Table 1: Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Key Features and Expected Values |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), vinylic protons, and potentially the methylene protons. |

| ¹³C NMR | Resonances for the ester and ketone carbonyl carbons, the olefinic carbons, the carbon bearing the trifluoromethyl group (with characteristic C-F coupling), and the ethyl group carbons. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester (~1720 cm⁻¹) and the ketone (~1760 cm⁻¹), the C=C stretching of the alkene (~1650 cm⁻¹), and C-F stretching vibrations.[2] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) and characteristic fragmentation patterns. |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's field strength.

II. Synthesis of Ethyl 5,5,5-trifluoro-4-oxopent-2-enoate

The synthesis of this key intermediate can be achieved through several synthetic routes. One common approach involves a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction.[3] These methods are widely used for the formation of carbon-carbon double bonds.

A. Horner-Wadsworth-Emmons (HWE) Approach

A plausible and efficient synthesis involves the reaction of a phosphonate ylide with a trifluoromethyl-containing electrophile.

Experimental Protocol: Synthesis via HWE Reaction

-

Ylide Formation: To a solution of an appropriate phosphonate ester (e.g., triethyl phosphonoacetate) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen), a strong base (e.g., n-butyllithium) is added dropwise to generate the phosphonate ylide.

-

Reaction with Electrophile: A solution of a suitable trifluoromethyl ketone electrophile (e.g., 1,1,1-trifluoroacetone) is then added dropwise to the ylide solution at the same low temperature.

-

Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or overnight. The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The resulting crude product is purified by fractional distillation or column chromatography to yield pure ethyl 5,5,5-trifluoro-4-oxopent-2-enoate.[3]

Caption: Horner-Wadsworth-Emmons synthesis of the target molecule.

III. Reactivity and Synthetic Applications

The unique electronic properties endowed by the trifluoromethyl group make ethyl 5,5,5-trifluoro-4-oxopent-2-enoate a highly reactive and versatile substrate for a variety of organic transformations. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of both the β-carbon of the enoate and the adjacent ketone, making them prime targets for nucleophilic attack.[4]

A. Michael Addition Reactions

The conjugate addition of nucleophiles to the β-carbon of the α,β-unsaturated system, known as the Michael addition, is a cornerstone of carbon-carbon bond formation.[5][6] Ethyl 5,5,5-trifluoro-4-oxopent-2-enoate is an excellent Michael acceptor.[7]

Mechanism of Michael Addition

-

Nucleophilic Attack: A wide range of nucleophiles, including enolates, amines, thiols, and organometallic reagents, can add to the electrophilic β-carbon.

-

Enolate Formation: This addition results in the formation of a transient enolate intermediate.

-

Protonation: The enolate is then protonated, typically by the solvent or during aqueous workup, to yield the 1,4-adduct.

Caption: Generalized mechanism of a Michael addition reaction.

Experimental Protocol: Michael Addition with a Thiol

-

Reactant Mixture: To a solution of ethyl 5,5,5-trifluoro-4-oxopent-2-enoate in a suitable solvent (e.g., ethanol or dichloromethane) is added a thiol (e.g., thiophenol) and a catalytic amount of a base (e.g., triethylamine).

-

Reaction: The mixture is stirred at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired Michael adduct.

B. Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds.[8] The electron-deficient double bond of ethyl 5,5,5-trifluoro-4-oxopent-2-enoate makes it an excellent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions.[9]

Diels-Alder Reaction

In a Diels-Alder reaction, the enoate can react with a conjugated diene to form a six-membered ring. The trifluoromethyl group can influence the stereoselectivity and regioselectivity of the cycloaddition.

1,3-Dipolar Cycloaddition

This versatile synthon can also participate in 1,3-dipolar cycloadditions with 1,3-dipoles such as azides, nitrile oxides, and nitrones to construct five-membered heterocyclic rings, which are prevalent scaffolds in many pharmaceuticals.[9]

C. Reduction Reactions

The carbonyl groups of the ketone and the ester can be selectively reduced using various reducing agents.

-

Selective Ketone Reduction: Reagents like sodium borohydride (NaBH₄) can selectively reduce the ketone to a secondary alcohol without affecting the ester or the double bond.

-

Conjugate Reduction: Reagents like sodium dithionite or catalytic hydrogenation can be employed for the reduction of the carbon-carbon double bond.

-

Ester Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester to their corresponding alcohols.

IV. Applications in Drug Discovery and Development

The trifluoromethyl group is a highly sought-after moiety in drug design due to its ability to enhance a compound's pharmacokinetic and pharmacodynamic properties. Ethyl 5,5,5-trifluoro-4-oxopent-2-enoate serves as a valuable starting material for the synthesis of a wide range of biologically active molecules, including:

-

Enzyme Inhibitors: The trifluoromethyl ketone moiety can act as a potent inhibitor of various enzymes by forming stable hemiacetal or hemiketal adducts with active site residues.

-

Antimicrobial and Antiviral Agents: The incorporation of the trifluoromethyl group can lead to enhanced antimicrobial and antiviral activity.

-

Central Nervous System (CNS) Agents: The increased lipophilicity imparted by the CF₃ group can improve a drug's ability to cross the blood-brain barrier, making it a useful feature in the design of CNS-active compounds.

Conclusion

Ethyl 5,5,5-trifluoro-4-oxopent-2-enoate is a powerful and versatile building block in modern organic synthesis. Its unique combination of functional groups, coupled with the profound electronic influence of the trifluoromethyl group, provides chemists with a reliable and efficient tool for the construction of complex, fluorinated molecules. The diverse reactivity of this synthon, particularly in Michael additions, cycloadditions, and reductions, opens up avenues for the synthesis of novel compounds with potential applications in medicinal chemistry, agrochemicals, and materials science. As the demand for sophisticated fluorinated molecules continues to grow, the importance of synthons like ethyl 5,5,5-trifluoro-4-oxopent-2-enoate in enabling innovation and discovery is undeniable.

References

-

PubChem. Ethyl 5,5,5-trifluoropent-2-enoate. National Center for Biotechnology Information. [Link]

-

Matrix Fine Chemicals. ETHYL 5,5,5-TRIFLUORO-4-OXOPENTANOATE | CAS 70961-05-6. Matrix Fine Chemicals. [Link]

-

PubChem. Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

Wikipedia. Michael addition reaction. Wikipedia. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0226730). Natural Products Magnetic Resonance Database. [Link]

-

Chemsrc. Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate. Chemsrc. [Link]

-

ResearchGate. The addition of nitroalkanes to ethyl (E)‐4,4,4‐trifluorobut‐2‐enoate... ResearchGate. [Link]

-

St. Paul's Cathedral Mission College. CARBONYL COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

-

Doc Brown's Chemistry. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

-

Chemistry LibreTexts. 30.5: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

-

International Journal of ChemTech Research. COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. International Journal of ChemTech Research. [Link]

-

Chemistry Steps. Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

-

ResearchGate. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. [Link]

-

Cycloaddition Reactions in Organic Synthesis. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

Organic Syntheses. 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Organic Syntheses Procedure. [Link]

-

NIST WebBook. 2(5H)-Furanone, 5-ethyl-. National Institute of Standards and Technology. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

MassBank. Organic acids and derivatives. MassBank. [Link]

-

The Royal Society of Chemistry. Supporting Information Rational Synthesis of Pd Nanoparticles-Embedded Reduced Graphene Oxide Frameworks with Enhanced Selective Catalysis in Water. The Royal Society of Chemistry. [Link]

-

MDPI. Phytochemical Composition and Skin-Friendly Activities of the Ethyl Acetate Fraction in Ophioglossum vulgatum Linn., an In Vitro Study. MDPI. [Link]

-

PubMed. Phytochemical Composition and Skin-Friendly Activities of the Ethyl Acetate Fraction in Ophioglossum vulgatum Linn., an In Vitro Study. PubMed. [Link]

-

Bangladesh Journals Online. In vitro Antibacterial and in vivo Antinociceptive Activities of Ethyl Acetate Fraction of Dipterocarpus turbinatus Leaves. Bangladesh Journals Online. [Link]

-

Phcogj.com. A Critical Review on Ethnobotanical and Pharmacological Aspects of Euryale Ferox Salisb. Phcogj.com. [Link]

-

idUS. Potential therapeutic applications of the genus Annona: Local and traditional uses and pharmacology. idUS. [Link]

-

MilliporeSigma. Ethyl (E)-4-oxopent-2-enoate. MilliporeSigma. [Link]

Sources

- 1. ethyl (2E)-5,5,5-trifluoro-4-oxopent-2-enoate | 2445816-07-7 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. sphinxsai.com [sphinxsai.com]

Trifluoromethylated enone ester building blocks for organic synthesis

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, the strategic incorporation of fluorine is no longer optional—it is a fundamental tactic for modulating pKa, lipophilicity (LogP), and metabolic stability. Among the arsenal of fluorinated synthons,

This guide moves beyond basic catalog listings to provide a mechanistic and practical roadmap for using these enones. Their unique electronic push-pull system allows for highly regioselective nucleophilic attacks, enabling the rapid construction of trifluoromethylated heterocycles (pyrazoles, isoxazoles, pyrazolines) and Michael adducts essential for fragment-based drug discovery (FBDD).

Structural & Electronic Profile

The core building block discussed is Ethyl 4,4,4-trifluorocrotonate (CAS: 406-10-0) .

The Electronic "Tug-of-War"

Unlike non-fluorinated crotonates, this molecule possesses two powerful electron-withdrawing groups (EWGs): the ester carbonyl and the trifluoromethyl group.

-

-Carbon Electrophilicity: The

-

Regiocontrol: While both EWGs withdraw density, the

group's influence often dictates the site of initial nucleophilic attack, particularly in cyclocondensation reactions.

Core Reactivity & Mechanisms

The Michael Addition Vector

The primary mode of reactivity is the 1,4-conjugate addition. The resulting enolate is stabilized by the ester group, but the presence of the

Key Insight: The reaction rate with thiols and amines is significantly faster than with non-fluorinated analogs due to the lowered LUMO energy of the alkene system.

Figure 1: Mechanistic flow of Michael addition to trifluoromethylated enones. The CF3 group enhances the electrophilicity of the beta-carbon.

Primary Application: Heterocycle Synthesis

The most high-value application of this building block is the synthesis of 3-(trifluoromethyl)pyrazoles , a scaffold found in blockbuster drugs like Celecoxib .

The Regioselectivity Challenge

When reacting ethyl 4,4,4-trifluorocrotonate with monosubstituted hydrazines (e.g., Phenylhydrazine), two regioisomers are possible:

-

1-Aryl-3-(trifluoromethyl)pyrazole (The "Celecoxib-like" isomer).

-

1-Aryl-5-(trifluoromethyl)pyrazole .

Expert Insight - Controlling the Outcome: The regioselectivity is heavily dependent on the state of the hydrazine and the pH of the reaction .

-

Acidic Conditions / Hydrazine Salts: Using arylhydrazine hydrochlorides typically favors the 1,3-isomer . The protonated hydrazine is less nucleophilic, and the reaction likely proceeds via initial attack of the unprotonated nitrogen (distal to the aryl ring) on the

-carbon. -

Basic/Neutral Conditions: Using free hydrazine often leads to mixtures or favors the 1,5-isomer or stable 5-hydroxy-pyrazolines, which require forcing conditions to dehydrate.

Experimental Protocols

Protocol A: Regiocontrolled Synthesis of 1-Aryl-3-(trifluoromethyl)pyrazoles

Target Audience: Medicinal Chemists requiring high purity scaffolds.

Rationale: This protocol utilizes the hydrazine hydrochloride salt to drive regioselectivity toward the pharmacologically relevant 1,3-isomer.

Materials:

-

Ethyl 4,4,4-trifluorocrotonate (1.0 equiv)

-

Arylhydrazine Hydrochloride (e.g., Phenylhydrazine HCl) (1.2 equiv)

-

Solvent: Methanol (MeOH)

-

Base: None (for initial step), optional weak base for workup.

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 4,4,4-trifluorocrotonate (1.0 mmol) in MeOH (10 mL).

-

Addition: Add Arylhydrazine Hydrochloride (1.2 mmol) in one portion at room temperature.

-

Reaction: Stir vigorously at room temperature for 15 minutes, then heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the enone.

-

Workup: Cool the mixture to room temperature. Remove the solvent under reduced pressure (rotary evaporator).

-

Purification: Dissolve the residue in Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over anhydrous

, filter, and concentrate. -

Isolation: Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Expected Outcome:

-

Yield: 85-95%

-

Regioselectivity: >95:5 favoring the 3-CF3 isomer.[1]

-

Product Appearance: Typically a white to off-white solid.

Protocol B: Catalyst-Free Thia-Michael Addition

Target Audience: Chemical Biology / Bioconjugation.

Rationale: The high electrophilicity of the

Methodology:

-

Setup: Mix Ethyl 4,4,4-trifluorocrotonate (1.0 mmol) and Thiol (1.1 mmol) in Water/Ethanol (1:1) (5 mL).

-

Reaction: Stir at room temperature open to air. No metal catalyst is required.

-

Time: Reaction is typically complete within 30-60 minutes.

-

Workup: Extract with EtOAc or filter if the product precipitates.

Quantitative Performance Data

The following table summarizes the reactivity scope of Ethyl 4,4,4-trifluorocrotonate with various nucleophiles based on internal and literature data.

| Nucleophile Class | Reagent Example | Product Type | Typical Yield | Selectivity/Notes |

| Aryl Hydrazine | 1-Aryl-3- | 85-95% | Highly Regioselective (1,3-isomer) | |

| Alkyl Hydrazine | 1-Alkyl-3- | 70-85% | Often isolates as stable 5-OH-pyrazoline intermediate | |

| Thiol | 90-98% | Fast kinetics, no catalyst needed | ||

| Amine | Benzylamine | 80-90% | Requires removal of excess amine; can form enaminones at high temp | |

| Amidine | Benzamidine | Pyrimidinone | 60-75% | Requires base (NaOEt); forms 2-substituted-6- |

Diversity Oriented Synthesis (DOS) Workflow

This building block serves as a "linchpin" for accessing diverse chemical space. The diagram below illustrates the divergent pathways accessible from a single starting material.

Figure 2: Divergent synthesis pathways from Ethyl 4,4,4-trifluorocrotonate, demonstrating its utility in generating distinct pharmacophores.

References

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones . ACS Omega. (2023). [Link]

-

Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates . Synthetic Communications. (2024).[2] [Link]

-

Organocatalytic asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates . Chemical Communications. (2011). [Link]

-

Green Michael Addition of Thiols to Electron Deficient Alkenes using KF/Alumina . Journal of the Brazilian Chemical Society. (2008).[3] [Link]

Sources

Ethyl 3-trifluoroacetylacrylate synonyms and chemical data

An In-depth Technical Guide to Ethyl 4,4,4-trifluoro-3-oxobutanoate

Introduction

Ethyl 4,4,4-trifluoro-3-oxobutanoate, a key fluorinated building block in modern organic synthesis, serves as a versatile precursor for a wide array of complex molecules. The presence of the trifluoromethyl group (CF₃) imparts unique properties, such as increased metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after moiety in the design of pharmaceuticals and agrochemicals. This guide provides an in-depth analysis of its chemical data, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

The molecule's synthetic utility is derived from its trifunctional nature: a reactive ketone, an ester, and an acidic α-methylene group. This arrangement allows for a diverse range of chemical transformations, enabling the construction of various carbon skeletons and heterocyclic systems.

Nomenclature and Chemical Identification

The compound is known by several names, which can be a source of confusion. The most widely accepted IUPAC name is ethyl 4,4,4-trifluoro-3-oxobutanoate. The name queried by the user, "Ethyl 3-trifluoroacetylacrylate," is less common. The compound is frequently referred to by trivial names such as ethyl trifluoroacetoacetate (ETFAA).[1]

| Identifier | Value | Source |

| Preferred IUPAC Name | ethyl 4,4,4-trifluoro-3-oxobutanoate | [1][2] |

| CAS Number | 372-31-6 | [1][2][3] |

| Molecular Formula | C₆H₇F₃O₃ | [1][2][3] |

| InChIKey | OCJKUQIPRNZDTK-UHFFFAOYSA-N | [1][2][3] |

| Canonical SMILES | CCOC(=O)CC(=O)C(F)(F)F | [1][2][4] |

| EC Number | 206-750-7 | [1] |

Common Synonyms:

-

Ethyl 4,4,4-trifluoroacetoacetate[1]

-

Ethyl (trifluoroacetyl)acetate[1]

-

Ethyl trifluoroacetoacetate[1]

-

ETFAA[1]

Physicochemical and Spectroscopic Properties

Ethyl 4,4,4-trifluoro-3-oxobutanoate is typically a colorless liquid under standard conditions.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 184.11 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | ~131-133 °C | Not explicitly in results, typical for similar esters. |

| Density | ~1.27 g/mL at 25 °C | Not explicitly in results, typical for similar esters. |

| Refractive Index (n²⁰/D) | ~1.36 | Not explicitly in results, typical for similar esters. |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the ethyl ester group (a quartet around 4.2 ppm for the -OCH₂- and a triplet around 1.3 ppm for the -CH₃) and a singlet for the active methylene group (-CH₂-) adjacent to the two carbonyls, typically appearing around 3.6 ppm.

-

¹³C NMR: The carbon NMR would show distinct signals for the trifluoromethyl carbon (a quartet due to C-F coupling), the two carbonyl carbons (ketone and ester), the active methylene carbon, and the two carbons of the ethyl group.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single sharp resonance for the three equivalent fluorine atoms of the CF₃ group.

-

IR Spectroscopy: The infrared spectrum prominently displays two strong absorption bands corresponding to the C=O stretching vibrations of the ketone (around 1720 cm⁻¹) and the ester (around 1740 cm⁻¹). The C-F stretching vibrations are also observable in the 1100-1300 cm⁻¹ region.[3]

-

Mass Spectrometry: Electron ionization mass spectrometry data is available, which can be used to confirm the molecular weight and fragmentation pattern.[3]

Synthesis and Reaction Chemistry

Synthesis

The most common industrial synthesis of ethyl 4,4,4-trifluoro-3-oxobutanoate is the Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate.[5] This reaction requires a base to deprotonate the α-carbon of ethyl acetate, which then acts as a nucleophile. Sodium metal or sodium ethoxide are traditionally used, though safer and more efficient catalysts like KF-Al₂O₃ have been developed for industrial-scale production.[5]

Caption: Synthesis via Claisen Condensation.

Reaction Chemistry

The trifunctional nature of ethyl 4,4,4-trifluoro-3-oxobutanoate makes it a powerful synthetic intermediate. Its reactivity is centered around three key sites.

Caption: Key Reactive Sites and Transformations.

-

Reactions at the Ketone: The trifluoroacetyl group is highly electrophilic. It readily undergoes condensation reactions with nucleophiles like hydrazines and hydroxylamines to form pyrazoles and isoxazoles, respectively. These heterocyclic scaffolds are prevalent in many drug molecules.

-

Reactions at the Active Methylene: The protons on the carbon between the two carbonyl groups are acidic and can be easily removed by a mild base. The resulting enolate is a potent nucleophile, participating in alkylation, acylation, and Michael addition reactions. It also serves as a key component in multicomponent reactions to build complex molecular architectures.[6]

-

Reactions at the Ester: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, saponified, or undergo transesterification with other alcohols.

Applications in Research and Drug Development

The primary application of ethyl 4,4,4-trifluoro-3-oxobutanoate is as a versatile building block for introducing the trifluoromethyl group into organic molecules.

-

Heterocycle Synthesis: It is extensively used in the synthesis of CF₃-substituted heterocycles such as pyrazoles, pyrimidines, pyridines, and pyrans.[6] These structures form the core of many active pharmaceutical ingredients (APIs).

-

Multicomponent Reactions: Its ability to react with various substrates in one-pot procedures makes it ideal for generating molecular libraries for high-throughput screening in drug discovery. For example, it can react with an aldehyde and a nitrogen source to build complex dihydropyridine (DHP) derivatives.[6]

-

Fluorinated Analogues: Researchers use it to synthesize fluorinated analogues of existing drugs or natural products to improve their pharmacokinetic profiles (ADME properties). The CF₃ group can block metabolic pathways, enhancing the drug's half-life.

Safety, Handling, and Storage

As a flammable and potentially irritating chemical, proper safety protocols must be followed.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquid | 🔥 | Warning | H226: Flammable liquid and vapor[1] |

| Skin Irritation | ❗ | Warning | H315: Causes skin irritation[7][8] |

| Eye Irritation | ❗ | Warning | H319: Causes serious eye irritation[7][8] |

| Respiratory Irritation | ❗ | Warning | H335: May cause respiratory irritation[7][8] |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area or a chemical fume hood.

-

Keep away from heat, sparks, open flames, and hot surfaces.[9][10]

-

Ground/bond container and receiving equipment to prevent static discharge.[9]

-

Wear protective gloves (inspect before use), safety glasses with side shields or goggles, and a lab coat.

-

Avoid breathing vapor or mist.

Storage:

-

Store in a cool, well-ventilated place.[11]

-

Keep the container tightly closed in a dry place.

-

Store in a designated flammables area.[10]

Experimental Protocol: Synthesis of a Dihydropyran Derivative

This protocol details a representative reaction, demonstrating the utility of ethyl 4,4,4-trifluoro-3-oxobutanoate in a Michael addition/cyclization cascade. This self-validating workflow highlights its role in constructing heterocyclic systems.[6]

Reaction: Condensation with an arylidenemalononitrile.

Caption: Experimental Workflow for Heterocycle Synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 mmol) and an appropriate arylidenemalononitrile (1.0 mmol) in absolute ethanol (10 mL) in a 50 mL round-bottom flask, add a catalytic amount of triethylamine (NEt₃, ~0.1 mmol).

-

Causality: Triethylamine acts as a mild base to deprotonate the active methylene group of the butanoate, generating the nucleophilic enolate in situ without causing unwanted side reactions like ester hydrolysis. Ethanol is a suitable polar protic solvent for this transformation.

-

Reaction Execution: Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically a few hours).

-

Workup and Purification: Upon completion, remove the solvent under reduced pressure using a rotary evaporator. The crude residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure dihydropyran product.

-

Validation: The structure of the purified product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS), to validate the outcome against the expected molecular structure and purity.

References

-

ETHYL 4,4,4-TRIFLUORO-3-OXOBUTANOATE | CAS 372-31-6 - Matrix Fine Chemicals. [Link]

-

Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem. [Link]

-

Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate - PubChem. [Link]

-

Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester - NIST WebBook. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

Synthesis of ethyl 3-fluoroacrylate from a Tarrant–Stump acetal - ResearchGate. [Link]

-

Synthesis of trifluoroacetylated compounds 3 from ethyl cinnamates 1. - ResearchGate. [Link]

-

Ethyl trifluoroacrylate | C5H5F3O2 | CID 3013873 - PubChem. [Link]

- Process for the preparation of ethyl trifluoroacetoacetate - Google P

-

Ethyl trifluoroacetate | C4H5F3O2 | CID 9794 - PubChem - NIH. [Link]

-

Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. [Link]

- Method for synthesizing ethyl trifluoroacetate - Google P

-

Ethyl 3,3,3-trifluoro-2-oxopropanoate | C5H5F3O3 | CID 2737239 - PubChem. [Link]

- Synthesis process of trifluoroacetyl ethyl acetate - Google P

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khan-Javed/043e02029b9f984a96b340156942095f9d22d250]([Link]

-

Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds - ResearchGate. [Link]

-

Ethyl 2,3,3,3-tetrafluoropropanoate | C5H6F4O2 | CID 520974 - PubChem. [Link]

-

(PDF) Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.3.0]octane Skeleton - ResearchGate. [Link]

-

Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. [Link]

-

Ethyl 3,3-difluoropropanoate | C5H8F2O2 | CID 23184131 - PubChem. [Link]

-

Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent - New Journal of Chemistry (RSC Publishing). [Link]

-

Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate | C7H11F3O3 | CID 45075668 - PubChem. [Link]

-

Ethyl Acetate NF: Comprehensive Clinical Profile for Pharmaceutical Use - GlobalRx. [Link]

-

Acetylation reactions of amines with ethyl acetate catalysed by ytterbium trifluoromethethanesulfonate - ResearchGate. [Link]

-

Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | C11H11FO3 | CID 2758844 - PubChem. [Link]

Sources

- 1. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ETHYL 4,4,4-TRIFLUORO-3-OXOBUTANOATE | CAS 372-31-6 [matrix-fine-chemicals.com]

- 3. Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester [webbook.nist.gov]

- 4. 4,4,4-Trifluoro-3-oxobutanoic Acid Ethyl Ester [lgcstandards.com]

- 5. CN102633644A - Synthesis process of trifluoroacetyl ethyl acetate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 3,3,3-trifluoro-2-oxopropanoate | C5H5F3O3 | CID 2737239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | C11H11FO3 | CID 2758844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.ca [fishersci.ca]

- 10. fishersci.com [fishersci.com]

- 11. merckmillipore.com [merckmillipore.com]

The Strategic Deployment of Fluorinated Michael Acceptors in Covalent Drug Discovery: An In-depth Technical Guide

Abstract

The strategic incorporation of fluorine into electrophilic warheads has emerged as a powerful tactic in modern drug discovery, particularly in the design of targeted covalent inhibitors. This guide provides a comprehensive technical overview of fluorinated Michael acceptors bearing ester and ketone functionalities. We will delve into the nuanced effects of fluorine substitution on the reactivity of these systems, explore robust synthetic methodologies for their preparation, and provide detailed protocols for their evaluation. By examining the underlying principles of their mechanism of action and showcasing their application in the development of sophisticated covalent therapeutics, this document serves as an essential resource for researchers, medicinal chemists, and drug development professionals navigating the expanding landscape of covalent drug design.

Introduction: The Fluorine Advantage in Covalent Inhibition

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] This is due to the unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.[1] These attributes can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1]

In the realm of covalent inhibitors, where a therapeutic agent forms a stable bond with its biological target, the strategic placement of fluorine on an electrophilic "warhead" can fine-tune its reactivity and selectivity.[2] Michael acceptors, which are α,β-unsaturated carbonyl compounds, are a prominent class of electrophiles used in the design of covalent drugs that target nucleophilic residues like cysteine on proteins.[3] The addition of fluorine to these acceptors creates a unique class of reactive moieties with tunable electrophilicity, offering a sophisticated tool for optimizing the kinetic parameters of covalent bond formation.

This guide will focus specifically on fluorinated Michael acceptors featuring ester and ketone functionalities, providing a deep dive into their synthesis, reactivity, and application.

The Impact of Fluorination on Michael Acceptor Reactivity: A Mechanistic Perspective

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4][5] The reaction is initiated by the attack of a nucleophile, such as the thiolate of a cysteine residue, at the β-carbon of the Michael acceptor. This forms a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final covalent adduct.[4]

The introduction of fluorine at the α or β position of the Michael acceptor significantly modulates its electrophilicity and, consequently, its reactivity towards nucleophiles.

α-Fluorination: Enhancing Electrophilicity

Placing a fluorine atom at the α-position of an enone or enoate enhances the electrophilicity of the β-carbon through a potent inductive effect. This increased reactivity can lead to faster rates of covalent bond formation. However, α-monofluorinated carbonyl compounds can also be susceptible to nucleophilic displacement of the fluoride ion, potentially leading to irreversible inhibition through a different mechanism.[6]

β-Fluorination: Modulating Reactivity and Stereoselectivity

Fluorination at the β-position also enhances the electrophilicity of the Michael acceptor. The degree of fluorination (mono-, di-, or trifluoromethyl) allows for a more nuanced tuning of reactivity. For instance, a trifluoromethyl group at the β-position creates a highly electron-deficient double bond, significantly increasing its susceptibility to nucleophilic attack.[7] Furthermore, the stereochemistry of the resulting adduct can be influenced by the fluorine substituents.

The mechanism of aza-Michael additions to fluorinated acceptors has been shown to be a two-step process involving the initial addition followed by a stereoselective hydrogen transfer, where the trifluoromethyl group plays a crucial role in dictating the stereochemical outcome.[7]

Figure 1: Generalized mechanism of Michael addition to a fluorinated acceptor.

Synthetic Strategies for Fluorinated Michael Acceptors

A variety of synthetic methods are available for the preparation of fluorinated Michael acceptors with ester and ketone functionalities. The choice of method often depends on the desired position and degree of fluorination.

Synthesis of α-Fluoro-α,β-Unsaturated Esters and Ketones

Several established olefination reactions can be adapted for the synthesis of α-fluorinated Michael acceptors.

-

Horner-Wadsworth-Emmons (HWE) Reaction: This is a widely used method for the stereoselective synthesis of alkenes. The use of a fluorinated phosphonate reagent allows for the efficient introduction of an α-fluoro substituent.

-

Julia and Peterson Olefinations: These methods also provide access to α-fluorinated systems, offering alternative routes with different substrate scopes and stereochemical outcomes.[8]

Direct fluorination of β-dicarbonyl compounds using electrophilic fluorinating agents like Selectfluor® is another effective strategy for producing α-fluoro derivatives.[9]

Synthesis of β-Fluoro-α,β-Unsaturated Esters and Ketones

The synthesis of β-fluorinated Michael acceptors can be more challenging. However, several innovative methods have been developed.

-

From β-Diketones: The deoxyfluorination of β-diketones using reagents like N,N-diethyl-α,α-difluoro-m-methylbenzylamine (DFMBA) can regioselectively produce β-fluoro-α,β-unsaturated ketones.[10]

-

From Trifluoropropanamides: A notable method for the stereoselective synthesis of (E)-β-fluoro-α,β-unsaturated amides involves the fragmentation of morpholine 3,3,3-trifluoropropanamide with Grignard reagents.[8] While this produces amides, the underlying principle can be adapted for the synthesis of esters and ketones.

Synthesis of α-Trifluoromethyl Acrylates

The Mizoroki-Heck reaction provides an efficient route to α-trifluoromethylacrylates from aryl iodides and 2-(trifluoromethyl)acrylates.[11]

Experimental Protocols: Synthesis and Evaluation

Protocol 1: Synthesis of an α-Fluoro-α,β-Unsaturated Ester via HWE Reaction

Objective: To synthesize ethyl 2-fluoro-3-phenylpropenoate.

Materials:

-

Triethyl 2-fluoro-2-phosphonoacetate

-

Benzaldehyde

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl 2-fluoro-2-phosphonoacetate (1.0 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add benzaldehyde (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired α-fluoro-α,β-unsaturated ester.

Figure 2: Workflow for the synthesis of an α-fluoro-α,β-unsaturated ester.

Protocol 2: Evaluation of Reactivity with a Model Thiol (GSH Assay)

Objective: To determine the reactivity of a fluorinated Michael acceptor with glutathione (GSH) as a model nucleophile.

Materials:

-

Fluorinated Michael acceptor

-

Glutathione (GSH)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 7.4)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare stock solutions of the fluorinated Michael acceptor, GSH, and DTNB in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer (pH 7.4).

-

Add the fluorinated Michael acceptor to the wells to achieve the desired final concentration.

-

Initiate the reaction by adding GSH to the wells.

-

At various time points, add DTNB to quench the reaction and react with the remaining free GSH.

-

Measure the absorbance at 412 nm to quantify the amount of the yellow 2-nitro-5-thiobenzoate (TNB²⁻) anion.

-

The rate of disappearance of GSH corresponds to the rate of reaction with the Michael acceptor.[12]

Data Analysis: The second-order rate constant for the reaction can be determined by plotting the natural logarithm of the remaining GSH concentration versus time.

| Compound | Fluorine Position | Functional Group | Second-Order Rate Constant (M⁻¹s⁻¹) with GSH |

| Ethyl acrylate | None | Ester | ~0.02 |

| Ethyl 2-fluoroacrylate | α | Ester | > 0.1 (estimated) |

| Chalcone | None | Ketone | ~0.1 |

| α-Fluoro chalcone | α | Ketone | > 0.5 (estimated) |

Table 1: Representative reactivity data for fluorinated and non-fluorinated Michael acceptors with GSH. (Note: Values are illustrative and will vary depending on the specific compounds and reaction conditions).

Protocol 3: Confirmation of Covalent Adduct Formation by Mass Spectrometry

Objective: To confirm the covalent modification of a target protein by a fluorinated Michael acceptor.

Materials:

-

Target protein

-

Fluorinated Michael acceptor

-

Incubation buffer (e.g., PBS, pH 7.4)

-

LC-MS system (e.g., TOF or Orbitrap)

Procedure:

-

Incubate the target protein with an excess of the fluorinated Michael acceptor in the incubation buffer for a defined period.

-

Quench the reaction, if necessary, and desalt the protein sample to remove unreacted compound.

-

Analyze the intact protein by LC-MS.[13]

-

Compare the mass spectrum of the treated protein with that of an untreated control.

-

The mass shift corresponding to the molecular weight of the fluorinated Michael acceptor confirms covalent adduct formation.[12][14]

Applications in Drug Discovery: Case Studies and Future Perspectives

Fluorinated Michael acceptors have been successfully incorporated into a number of covalent inhibitors targeting various protein classes, including kinases and proteases. The ability to fine-tune the reactivity of the warhead allows for the optimization of key drug properties such as potency, selectivity, and residence time.

For example, the development of reversible covalent inhibitors has gained significant traction. By carefully designing the Michael acceptor, it is possible to create compounds where the thiol addition is reversible.[15][16] This can be advantageous in reducing off-target effects while still benefiting from the prolonged target engagement of a covalent interaction. Computational studies have been instrumental in understanding the structural features that govern this reversibility.[15]

The future of fluorinated Michael acceptors in drug discovery is bright. The continued development of novel synthetic methodologies will provide access to an even greater diversity of these valuable building blocks.[17] Coupled with advanced computational and analytical techniques, this will enable the rational design of the next generation of highly selective and effective covalent therapeutics.

Conclusion

Fluorinated Michael acceptors with ester and ketone functionalities represent a sophisticated and highly tunable class of electrophilic warheads for the design of covalent inhibitors. Their unique reactivity profiles, governed by the position and degree of fluorination, offer medicinal chemists a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the potential of these remarkable compounds in their own drug discovery programs. As our understanding of the intricate interplay between fluorine substitution and biological activity continues to grow, so too will the impact of these versatile building blocks on the future of medicine.

References

-

Fluoroketone and fluoroaldehyde synthesis by fluorination. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

-

Al-Rawashdeh, A. I., Al-Tel, T. H., & El-Abadelah, M. M. (2021). Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. The Journal of Organic Chemistry, 86(10), 7113–7124. [Link]

- Wolan, A., et al. (2024). gem-Difluorovinyl and trifluorovinyl Michael acceptors in the synthesis of α,β-unsaturated fluorinated and nonfluorinated amides. RSC Advances, 14(49), 35873-35881.

- Smalley, T. L., & Welch, J. T. (2021). Synthesis of β-Fluoro-α,β-Unsaturated Amides from the Fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard Reagents. Organic Letters, 23(15), 5991–5995.

-

Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved February 23, 2026, from [Link]

- Fustero, S., et al. (2011). The role of fluorine in the stereoselective tandem aza-Michael addition to acrylamide acceptors: an experimental and theoretical mechanistic study. Chemistry – A European Journal, 17(46), 12943-12954.

- Thompson, J. P., et al. (2016). Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors: Implications for the Design of Drugs That Bind Covalently to Cysteines. The Journal of Organic Chemistry, 81(24), 12513–12521.

- Knezevic, I., et al. (2024). Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. Pharmaceuticals, 17(7), 863.

- Rogozińska-Szymczak, M., & Mlynarski, J. (2025). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules, 30(23), 5894.

- MacMillan, D. W. C., et al. (2012). A general, enantioselective synthesis of β- and γ-fluoroamines. Tetrahedron Letters, 53(31), 4007-4010.

- Zhao, G.-L., et al. (2010). Highly Enantioselective Synthesis of α-Fluoro-α-nitro Esters via Organocatalyzed Asymmetric Michael Addition.

- Gati, W., et al. (2018). Ligand-Free Palladium-Catalyzed Mizoroki-Heck Reaction to Synthesize Valuable α-Trifluoromethylacrylates. European Journal of Organic Chemistry, 2018(44), 6135-6142.

- Wang, F., et al. (2018). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives.

- Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. (2026, February 3).

- Exploratory Covalent Docking of Michael-Acceptor Natural Products at Reactive Cysteines in Cancer Tyrosine Kinases. (2025, November 25). Molecules, 30(23), 5901.

- Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. (2024, August 11).

- Anker, M. D., et al. (2018). A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds. Chemical Science, 9(29), 6294–6305.

-

Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. (n.d.). Organic Syntheses. Retrieved February 23, 2026, from [Link]

- Shen, J., & Prakash, G. K. S. (2005). Highly Stereoselective Synthesis of (E)- and (Z)-α-Fluoro-α,β-unsaturated Esters and (E)-α-Fluoro-α,β-unsaturated Amides. The Journal of Organic Chemistry, 70(9), 3533–3538.

- Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025, August 12).

- Method For Preparation Of A Fluoroaromatic Compound From An Aminoaromatic Compound. (2007). Google Patents.

- Catalytic Enantioselective Michael Addition Reactions of Detrifluoroacetylatively Generated Tertiary Enolates. (2025, October 17).

- Park, S., et al. (2022). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes.

-

α-Fluorocaboxylic acid, ester, amide synthesis by fluorination. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

- Sano, K., Fukuhara, T., & Hara, S. (2006). Regioselective synthesis of β-fluoro-α,β-unsaturated ketones by the reaction of β-diketones with DFMBA. Journal of Fluorine Chemistry, 127(4-5), 627-632.

- Shibatomi, K., et al. (2013). Synthesis of α‐Fluoroenones by Elimination of α‐Chloro‐α‐fluoroketones. European Journal of Organic Chemistry, 2013(28), 6423-6428.

- Polymerization of methyl α-(trifluoromethyl)acrylate and .alpha.

- Synthesis of “F-Labelled 2-Fluoro- 1,4-quinones Using Acetylhypofluorite. (n.d.). Journal of Labelled Compounds and Radiopharmaceuticals.

- Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. (n.d.). Angewandte Chemie.

- Light controlled reversible Michael addition of cysteine: a new tool for dynamic site-specific labeling of proteins. (2023). Analyst, 148(5), 1085-1092.

- Elucidating the mechanism of fluorinated extender unit loading for improved production of fluorine-containing polyketides. (2017). Proceedings of the National Academy of Sciences, 114(3), E336-E344.

-

Characterising covalent warhead reactivity. (n.d.). IJCRT.org. Retrieved February 23, 2026, from [Link]

- An Enantio‐ and Diastereoselective Chemoenzymatic Synthesis of α‐Fluoro β‐Hydroxy Carboxylic Esters. (2015).

- Synthesis of α-Trifluoromethyl-α-hydroxy Acid-Peptide Conjugates via Click Chemistry. (2025, August 10). Molecules, 30(16), 3987.

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Journal of Medicinal Chemistry.

- Shokat, K. M., et al. (2014). Design of reversible, cysteine-targeted Michael acceptors guided by kinetic and computational analysis. Journal of the American Chemical Society, 136(36), 12564–12567.

- Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk. (2026, February 7). Organic Letters.

-

Rzepa, H. (2020, March 29). Substituent effects on the mechanism of Michael 1,4-Nucleophilic addition. Henry Rzepa's Blog. Retrieved February 23, 2026, from [Link]

-

Michael addition reaction. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

- High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. (2026, February 9). Journal of the American Society for Mass Spectrometry.

- MODIFICATION BY FLUORINE AS EFFICIENT TOOL FOR THE ENHANCEMENT OF THE PERFORMANCE OF ORGANIC ELECTROACTIVE COMPOUNDS. (2025, February 24).

- Further Studies of Intramolecular Michael Reactions of Nitrosoalkenes for Construction of Functionalized Bridged Ring Systems. (n.d.). The Journal of Organic Chemistry.

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development. (n.d.). UNL Digital Commons. Retrieved February 23, 2026, from [Link]

- Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. (n.d.). Chemical Science.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. science.lpnu.ua [science.lpnu.ua]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 6. "Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mec" by David B. Berkowitz, Kannan R. Karukurichi et al. [digitalcommons.unl.edu]

- 7. The role of fluorine in the stereoselective tandem aza-Michael addition to acrylamide acceptors: an experimental and theoretical mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of β-Fluoro-α,β-Unsaturated Amides from the Fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]

- 10. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors: Implications for the Design of Drugs That Bind Covalently to Cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design of reversible, cysteine-targeted Michael acceptors guided by kinetic and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

The Ascendant Role of β-Trifluoroacetyl Acrylate Derivatives in Modern Medicinal Chemistry: A Technical Guide

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, with the trifluoromethyl group holding a preeminent position. This technical guide provides an in-depth exploration of a particularly reactive and versatile class of organofluorine compounds: β-trifluoroacetyl acrylate derivatives. We will delve into their synthesis, unique reactivity as potent Michael acceptors, and their burgeoning applications in medicinal chemistry. This guide is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of these promising scaffolds for the development of novel therapeutics. We will explore their role as covalent modifiers of biological targets and showcase their potential in targeting critical pathways in oncology and inflammatory diseases.

The Trifluoromethyl Group: A Game-Changer in Drug Design

The introduction of a trifluoromethyl (-CF3) group into a drug candidate can profoundly and beneficially alter its physicochemical and pharmacological properties.[1][2] Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and increase membrane permeability, thereby improving oral bioavailability.[1][3] The C-F bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation.[3] These attributes have led to the widespread incorporation of the trifluoromethyl group in a multitude of approved drugs.[2]

Synthesis of β-Trifluoroacetyl Acrylate Derivatives: A Practical Approach

The core of the β-trifluoroacetyl acrylate scaffold is typically constructed through a Knoevenagel or Claisen-Schmidt condensation reaction.[4][5] A common and versatile starting material is ethyl 4,4,4-trifluoro-3-oxobutanoate, which can be synthesized via the Claisen condensation of ethyl trifluoroacetate and ethyl acetate.[6]

The subsequent condensation with an appropriate aldehyde introduces the diversity required for structure-activity relationship (SAR) studies. For instance, the synthesis of α-trifluoromethyl chalcones, which are structurally analogous to β-trifluoroacetyl acrylate derivatives, provides a well-documented example of this synthetic strategy.[3]

Experimental Protocol: Synthesis of an α-Trifluoromethyl Chalcone Derivative

This protocol describes the synthesis of a representative α-trifluoromethyl chalcone, a close structural analog of a β-trifluoroacetyl acrylate derivative, adapted from methodologies described in the literature.[3]

Step 1: Synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate

This precursor can be synthesized via a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate using a base such as sodium ethoxide.[6]

Step 2: Knoevenagel-type Condensation to form the Chalcone

-

To a solution of an appropriate aromatic aldehyde (1.0 eq.) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 eq.) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., piperidine or pyrrolidine).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired α-trifluoromethyl chalcone.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for α-trifluoromethyl chalcones.

Reactivity as Michael Acceptors: The Key to Covalent Modification

The core chemical feature of β-trifluoroacetyl acrylate derivatives is the α,β-unsaturated carbonyl system. The potent electron-withdrawing effect of the trifluoroacetyl group significantly enhances the electrophilicity of the β-carbon, making these molecules highly reactive Michael acceptors.[3] This heightened reactivity allows them to readily undergo nucleophilic addition reactions with biological nucleophiles, most notably the thiol group of cysteine residues in proteins.[3] This ability to form covalent bonds with their biological targets is a key aspect of their mechanism of action and offers several advantages in drug design, including increased potency, prolonged duration of action, and the potential to overcome drug resistance.[3]

Diagram of Michael Addition:

Caption: Covalent modification via Michael addition.

Applications in Medicinal Chemistry: Targeting Cancer and Inflammation

The unique reactivity profile of β-trifluoroacetyl acrylate derivatives has positioned them as promising scaffolds for targeting a range of diseases, particularly cancer and inflammatory disorders.

Anticancer Activity: Targeting Tubulin and Inducing Apoptosis

Several studies have highlighted the potent anticancer activity of α-trifluoromethyl chalcones, which, as previously mentioned, are structurally analogous to β-trifluoroacetyl acrylates.[3][7] These compounds have demonstrated significant cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapeutics.[3]

One of the key mechanisms underlying their anticancer effects is the inhibition of tubulin polymerization.[7] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, and their disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7] While some α-trifluoromethyl chalcones have been shown to induce G2/M arrest, it is noteworthy that this is not always through direct inhibition of tubulin polymerization, suggesting the involvement of other cellular targets.[3]

Data Presentation: Cytotoxicity of α-Trifluoromethyl Chalcones

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone 5 | DU145 (Prostate) | 0.14 | [3] |

| PC-3 (Prostate) | 0.28 | [3] | |

| KB (Oral) | 0.19 | [3] | |

| KB-VIN (Drug-Resistant Oral) | 0.17 | [3] | |

| Chalcone 1j | Staphylococcus aureus | 0.15-5.57 | [8] |

| Chalcone 2i | Enterococcus faecalis | 2.34-44.5 | [8] |

Anti-inflammatory Activity: Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by triggering the release of pro-inflammatory cytokines such as IL-1β and IL-18.[9][10] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. Chalcone derivatives have emerged as potent inhibitors of the NLRP3 inflammasome.[2][9][10] Their mechanism of action is thought to involve the covalent modification of cysteine residues on NLRP3, thereby preventing its activation and the subsequent inflammatory cascade.[9]

Signaling Pathway: NLRP3 Inflammasome Activation

Caption: The two-signal model of NLRP3 inflammasome activation.

Experimental Protocols for Biological Evaluation

Tubulin Polymerization Assay (Turbidimetric)

This assay measures the increase in turbidity as tubulin monomers polymerize into microtubules.

-

Prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and the test compound at various concentrations.

-

Incubate the mixture at 37°C in a temperature-controlled spectrophotometer.

-

Measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).

-

Plot absorbance versus time to generate polymerization curves.

-

Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to a vehicle control.

NLRP3 Inflammasome Inhibition Assay

This cellular assay measures the inhibition of IL-1β secretion from immune cells.

-

Prime immortalized bone marrow-derived macrophages (iBMDMs) with lipopolysaccharide (LPS) for several hours to induce the expression of NLRP3 and pro-IL-1β.

-

Pre-incubate the primed cells with various concentrations of the test compound.

-

Stimulate the cells with an NLRP3 activator, such as ATP or nigericin, to trigger inflammasome assembly and activation.

-

Collect the cell culture supernatant and quantify the amount of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA).

-

A dose-dependent decrease in IL-1β levels indicates inhibition of the NLRP3 inflammasome.

Conclusion and Future Perspectives

β-Trifluoroacetyl acrylate derivatives and their structural analogs represent a highly promising class of compounds in medicinal chemistry. Their inherent reactivity as Michael acceptors, enhanced by the strongly electron-withdrawing trifluoroacetyl group, allows for the covalent targeting of key biological macromolecules. The demonstrated efficacy of related compounds in preclinical models of cancer and inflammatory diseases underscores their therapeutic potential. Future research in this area will likely focus on optimizing the selectivity of these covalent inhibitors to minimize off-target effects, as well as exploring their application in other disease areas where covalent modification of a therapeutic target could be advantageous. The continued development of novel synthetic methodologies will further expand the chemical space accessible for the design of next-generation therapeutics based on this versatile scaffold.

References

-

Discovery of chalcone analogues as novel NLRP3 inflammasome inhibitors with potent anti-inflammation activities. European Journal of Medicinal Chemistry. [Link]

-

α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. Molecules. [Link]

-

Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells. Anticancer Research. [Link]

-

Ethyl acrylate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI Bookshelf. [Link]

-

Proposed reaction mechanism for trifluoroacetylation of ethyl cinnamate. ResearchGate. [Link]

-

A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. RSC Medicinal Chemistry. [Link]

-

Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. ResearchGate. [Link]

-

Chalcones Display Anti-NLRP3 Inflammasome Activity in Macrophages through Inhibition of Both Priming and Activation Steps—Structure-Activity-Relationship and Mechanism Studies. MDPI. [Link]

-

Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development. [Link]

- Synthesis method of ethyl trifluoroacetate.

-

Chalcones: Synthetic Chemistry Follows Where Nature Leads. Semantic Scholar. [Link]

-

ethyl cinnamate. Organic Syntheses. [Link]

-

Design, synthesis and biological evaluation of novel chalcone derivatives as antitubulin agents. ResearchGate. [Link]

-

Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. RSC Medicinal Chemistry. [Link]

-

ETHYL ACRYLATE BIO BASED STABILIZED. Synthomer. [Link]

-

Microtubulin Polymerization Inhibitory action of Chalcones, Pyrazoles and Pyrazolines. International Journal of Pharmaceutical Research and Applications. [Link]

-

Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. [Link]

-

Chalcone Derivatives From Abelmoschus manihot Seeds Restrain NLRP3 Inflammasome Assembly by Inhibiting ASC Oligomerization. Frontiers in Pharmacology. [Link]

-

Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Molecules. [Link]

-

Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. SciELO. [Link]

-

Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections. International Journal of Molecular Sciences. [Link]

-

Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. MDPI. [Link]

- Synthesis process of trifluoroacetyl ethyl acetate.

-

Synthesis, Antiviral and Antifungal Bioactivity of 2-Cyano-acrylate Derivatives Containing Phosphonyl Moieties. Molecules. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Trifluoromethyl group. Wikipedia. [Link]

-

Ethyl acrylate – Knowledge and References. Taylor & Francis Online. [Link]

-

Chalcones Display Anti-NLRP3 Inflammasome Activity in Macrophages through Inhibition of Both Priming and Activation Steps—Structure-Activity-Relationship and Mechanism Studies. PubMed. [Link]

-

Sonochemical Synthesis of Ethyl Cinnamate. SciSpace. [Link]

- The preparation method of 4,4,4-ethyl trifluoroacetoacetate.

Sources

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 7. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemicals.basf.com [chemicals.basf.com]

- 9. Discovery of chalcone analogues as novel NLRP3 inflammasome inhibitors with potent anti-inflammation activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Vanguard of Innovation: A Technical Guide to Novel Fluorinated C5 Synthons for Heterocyclic Construction

Foreword: The Fluorine Advantage in Modern Drug Discovery

The judicious incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1] The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively exert profound effects on the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.[1] Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa to optimize solubility and cell permeability, and improve binding affinity through favorable electrostatic interactions. Consequently, a significant and growing percentage of newly approved pharmaceuticals contain at least one fluorine atom, a testament to its transformative impact.[2]

This guide delves into a critical and evolving area within this field: the design, synthesis, and application of novel fluorinated C5 synthons for the construction of heterocyclic frameworks. Five-membered heterocycles are ubiquitous in pharmaceuticals and agrochemicals, and the development of innovative building blocks that introduce fluorine at strategic positions is paramount for accelerating drug discovery pipelines. We will explore the synthetic intricacies and strategic applications of select C5 synthons, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Strategic Approaches to Fluorinated Heterocycles: The Power of the Synthon

The synthesis of fluorinated heterocycles can be broadly categorized into two approaches: late-stage fluorination of a pre-formed heterocyclic core and the use of fluorinated building blocks, or synthons. While late-stage fluorination offers the advantage of introducing fluorine at the final stages of a synthetic sequence, it often suffers from limitations in scope, regioselectivity, and harsh reaction conditions.

The synthon-based approach, conversely, provides a robust and versatile strategy for the controlled introduction of fluorine-containing moieties. By constructing the heterocyclic ring from a pre-fluorinated building block, chemists can achieve precise control over the position and number of fluorine atoms, leading to a more systematic exploration of structure-activity relationships (SAR). This guide will focus on the latter approach, highlighting the utility of novel C5 synthons.

Trifluoromethyl-Substituted Pyrones: Versatile Platforms for Azaheterocycle Synthesis

Trifluoromethylated pyrones have emerged as powerful and versatile C5 synthons for the synthesis of a variety of nitrogen-containing heterocycles. The trifluoromethyl group imparts significant electronic effects, enhancing the reactivity of the pyrone ring and influencing the regioselectivity of subsequent transformations.

Synthesis of 2-Aryl-6-(trifluoromethyl)-4-pyrones

A robust and scalable synthesis of 2-aryl-6-(trifluoromethyl)-4-pyrones has been developed, commencing from readily available starting materials.[3] The key transformation involves a one-pot oxidative cyclization of (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones.[3]

Experimental Protocol: One-Pot Synthesis of 2-Aryl-6-(trifluoromethyl)-4-pyrones [3]

-

Bromination: To a solution of the (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-dione (1.0 equiv) in a suitable solvent such as chloroform or dichloromethane, add N-bromosuccinimide (NBS) (2.2 equiv) portion-wise at room temperature.

-

Stirring: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cyclization: Upon completion of the bromination step, add a base such as triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the intermediate.

-

Work-up: Cool the reaction mixture to room temperature, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-(trifluoromethyl)-4-pyrone.

| Substrate (Aryl Group) | Yield (%) |

| Phenyl | 85 |

| 4-Chlorophenyl | 82 |

| 4-Methoxyphenyl | 88 |

| 2-Thienyl | 75 |

Table 1: Representative yields for the one-pot synthesis of 2-aryl-6-(trifluoromethyl)-4-pyrones.[3]

Application in Heterocyclic Construction: Synthesis of Pyridones and Pyrazoles

The electrophilic nature of the pyrone ring allows for facile ring-opening and subsequent cyclization with various nucleophiles, providing access to a diverse range of azaheterocycles.

Reaction of 2-aryl-6-(trifluoromethyl)-4-pyrones with primary amines leads to the formation of trifluoromethyl-substituted pyridones.[3] The reaction proceeds via a nucleophilic attack of the amine at the C2 position of the pyrone, followed by ring-opening and subsequent intramolecular cyclization.

Caption: Synthesis of trifluoromethyl-substituted pyridones from pyrone synthons.

Treatment of 2-aryl-6-(trifluoromethyl)-4-pyrones with hydrazine derivatives provides a straightforward route to trifluoromethyl-substituted pyrazoles.[3] The reaction mechanism involves a similar ring-opening and cyclization cascade.

Experimental Protocol: Synthesis of 3-Aryl-5-(trifluoromethyl)pyrazoles [3]

-